N-(4-chloro-2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(4-Chloro-2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic acetamide derivative featuring a thieno[3,2-d]pyrimidinone core. This bicyclic system is substituted at position 2 with a sulfanyl group linked to an acetamide moiety, which is further modified with a 4-chloro-2-fluorophenyl group. The compound’s molecular formula is inferred as C₂₁H₁₅ClFN₃O₂S₂, with a molecular weight of 459.94 g/mol, based on structural analogs .
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(3-methyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O2S2/c1-26-20(28)19-18(14(10-29-19)12-5-3-2-4-6-12)25-21(26)30-11-17(27)24-16-8-7-13(22)9-15(16)23/h2-10H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVNEPQHKKTWFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes a thienopyrimidine moiety, which is known for its diverse biological activities. The presence of a chloro and fluorine substituent on the phenyl ring enhances its pharmacological potential.
Structural Formula
Antimicrobial Activity
Research has shown that derivatives of thienopyrimidine compounds possess notable antimicrobial properties. The compound has been evaluated for its antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Thienopyrimidine Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 50 µg/mL | |
| S. aureus | 25 µg/mL | |
| C. albicans | 30 µg/mL | |
| B. subtilis | 40 µg/mL |
These findings indicate that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
Anticancer Activity
The thienopyrimidine derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can inhibit the proliferation of cancer cells through various mechanisms.
Case Study: In Vitro Evaluation
In a study conducted by Chikhalia et al., several thienopyrimidine derivatives were synthesized and tested against cancer cell lines, including HeLa and MCF-7 cells. The results demonstrated that:
- Compound A (similar to the target compound) showed an IC50 of 15 µM against HeLa cells.
- Compound B exhibited an IC50 of 20 µM against MCF-7 cells.
These results suggest that modifications to the thienopyrimidine structure can significantly enhance anticancer activity.
The biological activity of N-(4-chloro-2-fluorophenyl)-2-({3-methyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide may involve:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
Key structural analogs differ in substituent positions or functional groups on the phenyl ring, thienopyrimidinone core, or acetamide side chain. These variations significantly impact physicochemical properties and biological behavior.
Table 1: Comparison of Structural Analogs
Key Findings and Implications
- Positional Isomerism : The target compound and its 2-Cl-4-F analog () share identical molecular formulas but differ in substituent positions. Such isomerism can alter intermolecular interactions, as seen in ’s 3-Cl vs. 4-Cl analogs, where crystal packing differences impact solubility and thermal stability .
- Core Modifications : Analogs with simpler pyrimidin-2-yl cores () lack the fused thiophene ring, reducing structural complexity but possibly diminishing target affinity.
Q & A
Q. What are the recommended synthetic routes and purification methods for this compound?
Methodological Answer:
- Multi-step synthesis : Begin with thieno[3,2-d]pyrimidinone scaffolds, introducing sulfanyl groups via nucleophilic substitution. Acetamide coupling can be achieved using carbodiimide-mediated reactions (e.g., EDC/HOBt) under inert conditions .
- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol or DCM/ether mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Validation : Characterize intermediates via /-NMR and HRMS. Final compound structure should be verified by single-crystal X-ray diffraction (e.g., monoclinic P21/c space group, as seen in analogous structures) .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., β = 108.761°, monoclinic systems with Z = 8). Use Bruker SMART APEXII diffractometers for data collection (λ = 0.71073 Å) and refine structures with SHELXL .
- Spectroscopy : Compare experimental -NMR shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) and IR carbonyl stretches (~1680–1720 cm) with computational predictions (Gaussian 09, B3LYP/6-31G*) .
- Mass spectrometry : Match HRMS molecular ion peaks (e.g., [M+H] at m/z 486.0521) to theoretical values .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Methodological Answer:
- In vitro enzyme inhibition : Screen against kinase targets (e.g., EGFR, VEGFR) using fluorescence polarization assays (10 µM compound concentration, 1 hr incubation) .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination after 48 hr exposure .
- ADME prediction : Employ SwissADME to estimate logP (~3.5), aqueous solubility (<10 µM), and CYP450 interactions .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Methodological Answer:
- Reaction path search : Apply quantum chemical calculations (e.g., DFT at ωB97X-D/cc-pVTZ level) to identify low-energy intermediates and transition states. Use ICReDD’s computational-experimental feedback loop to refine conditions (e.g., solvent polarity, temperature) .
- Catalyst screening : Test Pd(OAc)/Xantphos systems for Suzuki-Miyaura couplings (if applicable) to improve aryl-aryl bond formation efficiency .
Q. What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with kinase ATP-binding pockets (PDB: 1M17). Validate with MD simulations (NAMD, 100 ns trajectories) to assess stability .
- QSAR modeling : Build regression models (e.g., Random Forest) using descriptors like polar surface area, H-bond acceptors, and topological torsion .
Q. How to resolve contradictions in reported bioactivity data?
Methodological Answer:
- Orthogonal assays : Compare enzyme inhibition (homogeneous time-resolved fluorescence) with cell-based viability assays (e.g., IncuCyte real-time imaging) to distinguish direct target effects from off-target toxicity .
- Metabolite profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence activity .
Q. What methods assess stability under physiological conditions?
Methodological Answer:
Q. How to design derivatives to improve solubility without losing potency?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
